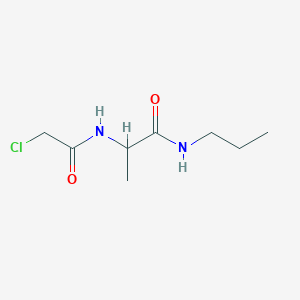

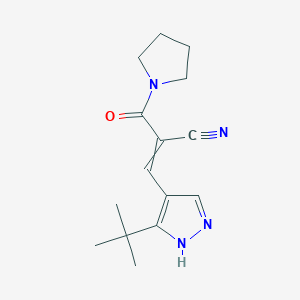

![molecular formula C13H16N2O6 B2553260 Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate CAS No. 893780-18-2](/img/structure/B2553260.png)

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the Lossen rearrangement, as described in the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . Another synthesis method reported is the alkylation of 4-nitrophenol followed by selective reduction to produce ethyl-2-(4-aminophenoxy)acetate . Additionally, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator is detailed, highlighting the use of spectroscopic techniques for structure confirmation .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, and its molecular packing was analyzed using Hirshfeld surface analysis . Similarly, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS, with DFT calculations providing insights into molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse. For example, the Lossen rearrangement is a key step in the synthesis of hydroxamic acids and ureas . The base-labile carboxyl protecting group, 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe), is used in the synthesis of amino acid derivatives, demonstrating the importance of protecting groups in organic synthesis . The synthesis of ethyl 4-(4-nitrophenoxy) picolinate involves chloropicolinoyl chloride derivatives, showcasing the variety of reactions used to obtain biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and computational chemistry. For instance, the experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were analyzed using TD-DFT calculations . The bioactivity of compounds like ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is linked to their HOMO-LUMO energies and global reactivity descriptors, which were calculated using DFT methods . The thermal behavior of copolymers containing ethyl 2-cyano-3-phenyl-2-propenoates was studied using DSC and TGA, indicating the stability and decomposition patterns of these materials .

科学研究应用

Photo-Irradiation Products

Research demonstrates the formation of 2-acetylamino-4-t-butyl-6-nitrophenols, related compounds to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, through photo-irradiation. These substances are synthesized from 1-alkoxy-4-t-butyl-2,6-dinitrobenzenes, providing a method for creating novel chemical structures (Obara, Onodera, & Hattori, 1982).

Chemical Synthesis and Crystal Structure

A study on the synthesis and crystal structure of a compound similar to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, revealed its potential as an analgesic and antidyslipidemic agent. This research provides insight into the compound's bioactivity and crystalline structure, enhancing understanding of its potential therapeutic applications (Navarrete-Vázquez et al., 2011).

Novel Copolymers

Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, was conducted. This study focused on the synthesis and characterization of these copolymers, exploring their thermal behavior and potential applications (Wojdyla et al., 2022).

Herbicidal Activities

A 2017 study synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, compounds closely related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, to evaluate their herbicidal activities. This research underscores the agricultural applications of such compounds (Xu, Zhang, Wang, & Li, 2017).

属性

IUPAC Name |

ethyl 2-(2-acetamido-4-nitrophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-4-20-13(17)8(2)21-12-6-5-10(15(18)19)7-11(12)14-9(3)16/h5-8H,4H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFBAXUKYYSTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

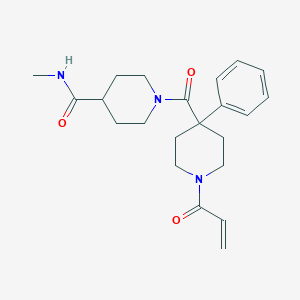

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

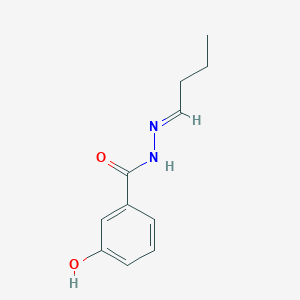

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)

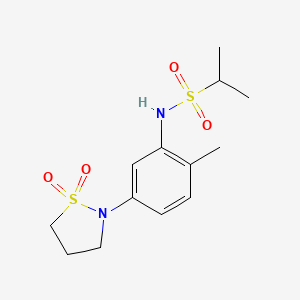

![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)

![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2553192.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)

![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)